Butyrolactol B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

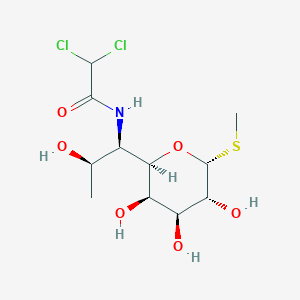

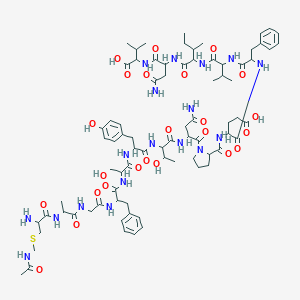

Butyrolactol B is a lactone compound that has been the subject of scientific research due to its potential applications in various fields. It is a natural product that is produced by certain microorganisms and has been found to exhibit various biological activities.

Applications De Recherche Scientifique

Antifungal Properties

Butyrolactol B, alongside its congener butyrolactol A, exhibits significant antifungal activity. Extracted from the culture broth of Streptomyces rochei, these compounds have been identified as new types of molecules with a unique 2,3-dihydroxybutyrolactone nucleus. Notably, butyrolactol A has demonstrated effectiveness against Aspergillus fumigatus and Trichophyton mentagrophytes, as well as moderate inhibitory effects on yeast growth (Kotake et al., 1992).

Role in Cell Cycle Regulation

Butyrolactol derivatives, such as butyrolactone I, have been shown to be competitive inhibitors of ATP for binding and activation of cyclin-dependent kinases (CDKs). This property renders them potent inhibitors of cell cycle progression. For example, butyrolactone I has been used to study the mechanism of p21 protein degradation and its impact on cell cycle checkpoints in cancer cells (Sax et al., 2002).

Potential in Cancer Therapy

The cyclin-dependent kinase inhibitor properties of butyrolactone derivatives have been explored for therapeutic applications in cancer treatment. Research has indicated the possibility of using butyrolactone for treating renal cancer, as it shows promise in inducing cyclin B1 in G2/M renal cancer cells, suggesting a new avenue for therapy (Kasuya et al., 2003).

Impact on Meiotic Maturation

Studies on butyrolactone I have revealed its ability to reversibly inhibit meiotic maturation in bovine oocytes without influencing chromosome condensation activity. This property is crucial for understanding the regulation of meiotic progression and could have implications in reproductive biology and assisted reproductive technologies (Kubelka et al., 2000).

Exploration in Hemoglobinopathies and Colorectal Cancer Treatment

Butyric acid and its derivatives, including butyrolactone, have been investigated for their potential in treating colorectal cancer and hemoglobinopathies. Their ability to induce cell differentiation, apoptosis, and control cell growth, particularly through the hyperacetylation of histones, highlights their potential as biological response modifiers (Pouillart, 1998).

Applications in Battery Technology

Butyrolactone has been mixed with ionic liquids for use as an electrolyte in lithium-ion batteries. This mixture exhibits larger thermal stability and presents a novel avenue for improving battery technology (Chagnes et al., 2005).

Propriétés

Numéro CAS |

145144-33-8 |

|---|---|

Nom du produit |

Butyrolactol B |

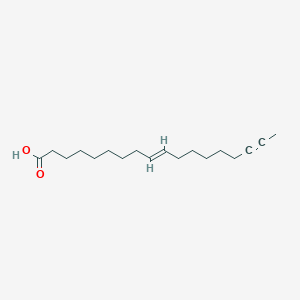

Formule moléculaire |

C27H44O9 |

Poids moléculaire |

512.6 g/mol |

Nom IUPAC |

3,4-dihydroxy-5-[(8E,10E,14E,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |

InChI |

InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5+,10-8+,11-9+,14-12+ |

Clé InChI |

QOXADYBJIYSAHC-MSPXPRSUSA-N |

SMILES isomérique |

CC(C)CC/C=C/C=C/CC/C=C/C=C/CC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

SMILES |

CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

SMILES canonique |

CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

Synonymes |

utyrolactol B butyrolactol-B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)